Tributyl[4-(2-butyloctyl)-2-thienyl]stannane
Description
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (CAS: 1638802-06-8) is an organotin compound characterized by a thiophene ring substituted with a branched 2-butyloctyl chain at the 4-position and a tributyltin group at the 2-position. Its molecular formula is C₂₈H₅₄SSn, with a molar mass of 541.5 g/mol, and a predicted boiling point of 528.5 ± 52.0 °C . This compound is used in synthetic organic chemistry, particularly in Stille coupling reactions, due to the stability and reactivity of its tin-thienyl bond . Synonyms include TH324 and EA828, reflecting its industrial and research applications .
Properties
Molecular Formula |
C28H54SSn |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
tributyl-[4-(2-butyloctyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11,14-15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
YMMGGKFPPDSVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane typically involves the reaction of 4-(2-butyloctyl)-2-thienyl lithium with tributyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The tin atom in the compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Stille Coupling Reactions
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is predominantly used as a reagent in Stille coupling reactions. This application is crucial for synthesizing various conjugated organic compounds, which are vital in developing electronic materials and polymers. For instance, it has been utilized to couple with different electrophiles to create complex thiophene-based structures that are integral to organic electronics .
Polymer Science
The compound plays a significant role in the fabrication of polymer solar cells (PSCs). It has been involved in synthesizing polymer donors that exhibit medium bandgap properties suitable for non-fullerene solar cells. These polymers are essential for enhancing the efficiency of solar energy conversion technologies . The incorporation of this compound into polymer matrices has been shown to improve charge transport properties and overall device performance.
Biological Applications
Emerging research indicates potential biological activities associated with this compound derivatives. Studies have shown that thiophene-based compounds can exhibit significant antimicrobial and anticancer properties. For instance, derivatives synthesized from this stannane have been evaluated for their inhibitory effects against various cancer cell lines, showcasing promising cytotoxic activities .
Antimicrobial Properties
Research into related thiophene compounds suggests that they possess broad-spectrum antimicrobial activity. The structural features imparted by this compound may enhance the efficacy of these compounds against bacterial and fungal pathogens, making them candidates for further development as therapeutic agents .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Synthesis of Thiophene Polymers | Successful incorporation of this compound into polymer chains led to improved photovoltaic performance | Enhances efficiency in solar energy applications |
| Anticancer Activity | Compounds derived from this stannane exhibited significant cytotoxicity against specific cancer cell lines | Potential development of new anticancer agents |
| Antimicrobial Evaluation | Related thiophene derivatives showed notable antimicrobial effects | Opportunities for new treatments against infections |
Mechanism of Action
The mechanism of action of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Tributyl[4-(hexyloxy)-2-thienyl]stannane (CAS: 2596152-99-5)
This analogue replaces the 2-butyloctyl group with a hexyloxy substituent (C₆H₁₃O-), altering both electronic and steric properties. Key differences include:
Structural and Functional Implications:
Steric Hindrance : The 2-butyloctyl group in the target compound is bulkier and more branched than the linear hexyloxy chain, which may reduce steric accessibility in catalytic applications .
Thermal Stability : The higher molar mass and branched structure of the target compound may contribute to its elevated predicted boiling point, suggesting greater thermal stability .
General Trends in Organotin Thienyl Derivatives
Organotin compounds with thienyl substituents are valued for their tunable electronic properties. Key factors influencing their behavior include:
- Substituent Polarity : Alkoxy groups (e.g., hexyloxy) increase polarity, improving solubility in polar solvents, whereas alkyl chains (e.g., 2-butyloctyl) enhance hydrophobicity .
- Chain Length and Branching : Longer or branched alkyl chains (e.g., 2-butyloctyl) reduce crystallization tendencies, favoring liquid-phase reactions .
Biological Activity
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is an organotin compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This compound is characterized by a tributylstannyl group attached to a thiophene ring, which is further substituted with a butyloctyl group. The unique structure of this compound allows it to exhibit various biological properties, making it a subject of interest in research.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
Key Features:
- Organotin Compound : Contains tin, which is known for its applications in biocides and antifouling agents.
- Thiophene Ring : Contributes to the electronic properties and potential reactivity of the compound.
Anticancer Activity
Research has indicated that organotin compounds, including this compound, may exhibit anticancer properties through their ability to inhibit tubulin polymerization. This mechanism disrupts microtubule dynamics, which is essential for cell division.
- Case Study : A study demonstrated that similar organotin compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess comparable effects. The IC50 values for related compounds ranged from 1 to 5 µM in certain cancer types .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Organotin compounds are known for their effectiveness against a range of bacteria and fungi.
- Research Findings : In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically below 100 µg/mL .
Toxicological Studies
While the biological activity of this compound shows promise, it is crucial to consider its toxicity profile. Organotin compounds can be toxic to both human cells and aquatic organisms.
- Toxicity Assessment : Studies have indicated that certain organotin derivatives can induce apoptosis in mammalian cells at high concentrations. Therefore, understanding the dose-response relationship is essential for evaluating safety .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
